molecular formula C13H12N4O6 B3087280 ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1172307-43-5

ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B3087280
CAS No.: 1172307-43-5
M. Wt: 320.26 g/mol
InChI Key: PNUVLRMIULXKSX-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1172307-43-5) is a pyrazole-based chemical compound with the molecular formula C13H12N4O6 and a molecular weight of 320.26 g/mol . This compound is provided as a high-purity material for research and development purposes. Pyrazole derivatives are a highly active class of compounds in medicinal and agricultural chemistry, known for a wide spectrum of pharmacological activities, and serve as a key scaffold in organic synthesis . The related crystal structure of a similar amino-substituted pyrazole ester has been determined, indicating the potential of such molecules in materials science and structural chemistry studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use. Handling and Safety: This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(2,4-dinitrophenyl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O6/c1-3-23-13(18)10-7-14-15(8(10)2)11-5-4-9(16(19)20)6-12(11)17(21)22/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUVLRMIULXKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

  • Receptor Binding: It can bind to receptors, altering signal transduction processes.

  • Pathway Modulation: The compound may modulate various biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substituents at the 1-, 4-, and 5-positions exhibit diverse physicochemical and biological properties. Below is a detailed comparison of ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
This compound 1: 2,4-dinitrophenyl; 5: methyl 349.27 g/mol Strong hydrogen bonding (8 intermolecular bonds), high thermal stability
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate 1: 2,4-dinitrophenyl; 5: amino 334.26 g/mol Enhanced hydrogen bonding (NH₂ as donor), lower lipophilicity
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate 1: 2,4-difluorophenyl; 5: methyl 280.25 g/mol Reduced electron withdrawal, higher solubility in polar solvents
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate 1: phenyl; 5: propyl 260.30 g/mol Increased lipophilicity, limited hydrogen bonding
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 1: tetrazole-thio; 5: amino 355.10 g/mol Bioactive (antimicrobial), complex steric effects

Key Differences

Electronic Effects :

  • The 2,4-dinitrophenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the pyrazole ring and enhancing intermolecular interactions (e.g., hydrogen bonds involving nitro oxygens) . In contrast, fluorine substituents (e.g., in 2,4-difluorophenyl derivatives) offer weaker electron withdrawal, resulting in reduced dipole moments and altered solubility .

Hydrogen Bonding and Crystal Packing: The target compound forms eight intermolecular hydrogen bonds in its crystal lattice, involving nitro oxygens (O1A, O3A) and methyl/ester groups . Comparatively, amino-substituted analogs (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) utilize NH₂ as hydrogen bond donors, leading to denser packing but lower thermal stability .

Tetrazole-thio derivatives (e.g., compound 6d in ) exhibit antimicrobial properties but lack the nitro group’s redox activity.

Synthetic Accessibility: The target compound is synthesized via a one-pot reaction of 2,4-dinitrophenylhydrazine with ethyl cyanoacrylate , whereas fluorophenyl analogs require halogenated precursors and milder conditions .

Biological Activity

Ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications due to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthetic methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The compound has the following chemical formula:

  • Molecular Formula: C13H12N4O6
  • Molecular Weight: 320.26 g/mol

The structure includes a pyrazole ring substituted with a 2,4-dinitrophenyl group and an ethyl carboxylate moiety. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis typically involves the condensation of 2,4-dinitrochlorobenzene with ethyl acetoacetate under acidic conditions. The reaction can be summarized as follows:

  • Starting Materials:
    • 2,4-dinitrochlorobenzene
    • Ethyl acetoacetate
  • Reaction Conditions:
    • Acidic medium (e.g., hydrochloric acid)
    • Heating to facilitate the formation of the pyrazole ring
  • Purification Methods:
    • Recrystallization
    • Chromatographic techniques

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant inhibitory effects on various cancer cell lines:

  • Mechanism: They act by inhibiting key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR.
  • Case Study: In vitro studies demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, enhancing the overall therapeutic efficacy .

Anti-inflammatory and Antibacterial Properties

This compound has also shown promising anti-inflammatory and antibacterial activities:

  • Anti-inflammatory Activity: It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating a potential role in treating inflammatory diseases .
  • Antibacterial Activity: The compound exhibits antibacterial effects against strains like E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Substituent Effect on Activity
DinitrophenylEnhances antitumor and antibacterial activity
Methyl GroupContributes to improved solubility and bioavailability

Research indicates that modifications to the pyrazole ring can lead to enhanced potency and selectivity against targeted biological pathways .

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on breast cancer cells, revealing that this compound exhibited significant cytotoxicity when combined with conventional chemotherapy agents like doxorubicin. The combination therapy showed a synergistic effect, improving cell death rates compared to single-agent treatments .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was evaluated for its ability to inhibit cytokine production in vitro. Results indicated a marked reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent .

Q & A

What are the optimized synthetic routes for ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine) and a carbonyl source. For analogs like 5-methyl-1-phenylpyrazole-4-carboxylic acid, cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine under basic hydrolysis yields the carboxylate intermediate . Optimizing substituent positions (e.g., electron-withdrawing nitro groups) requires careful temperature control (70–100°C) and solvent selection (e.g., ethanol or DMF). Yields vary with steric hindrance: bulky groups at the 1-position reduce reactivity (e.g., 2,4-dinitrophenyl lowers yield by ~15% compared to phenyl analogs) .

Table 1: Yield comparison for pyrazole-4-carboxylate derivatives

Substituent at 1-positionSolventTemperature (°C)Yield (%)
PhenylEthanol8078
2,4-DinitrophenylDMF10063
4-FluorophenylEthanol7072

How can structural contradictions in crystallographic data for this compound be resolved?

X-ray crystallography using SHELXL software ( ) is critical. For example, in ethyl 4-{1-[(2,4-dinitrophenyl)amino]ethyl}pyrazole-3-carboxylate, the pyrazole ring forms dihedral angles of 27.4°–87.7° with adjacent aromatic groups, influenced by steric and electronic effects . Contradictions arise in nitro group orientations: in some structures, nitro groups deviate by 13.9°–43.2° from the benzene plane due to crystal packing forces . Refinement protocols (riding H-atom models, data-to-parameter ratios >12:1) and validation tools (e.g., PLATON) mitigate errors .

What computational methods validate the electronic and steric effects of the 2,4-dinitrophenyl substituent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) correlate well with experimental data. For 5-methyl-1-phenylpyrazole-4-carboxylic acid, HOMO-LUMO gaps (~4.5 eV) indicate stability, while nitro groups reduce electron density at the pyrazole ring, confirmed by Mulliken charge analysis . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets, though the 2,4-dinitrophenyl group’s steric bulk may hinder interactions compared to smaller substituents .

How do spectroscopic techniques (NMR, IR) differentiate regioisomers in pyrazole-4-carboxylate synthesis?

  • ¹H NMR : The methyl group at C5 resonates at δ 2.3–2.5 ppm, while the ester (COOEt) appears as a quartet at δ 4.2–4.4 ppm. Regioisomers show distinct splitting patterns for aromatic protons (e.g., para-substituted dinitrophenyl groups split into doublets at δ 8.1–8.5 ppm) .
  • IR : Strong C=O stretches at ~1700 cm⁻¹ confirm ester formation. Nitro groups exhibit asymmetric stretches at 1530 cm⁻¹ and symmetric stretches at 1350 cm⁻¹ .

What mechanistic insights explain unexpected byproducts during synthesis?

Byproducts often arise from competitive pathways:

  • Hydrazone intermediates : Incomplete cyclization of 1-(2,4-dinitrophenyl)hydrazone precursors leads to Schiff base derivatives .
  • Nitro group reduction : Under acidic conditions, nitro groups may partially reduce to amines, detectable via LC-MS .
  • Steric hindrance : Bulky substituents promote alternative cyclization pathways, forming 1,3,5-trisubstituted pyrazoles instead of 1,4,5-derivatives .

How does the 2,4-dinitrophenyl group influence biological activity compared to other substituents?

While direct data for this compound is limited, pyrazoles with 2,4-dinitrophenyl groups exhibit reduced antimicrobial activity (MIC >100 µg/mL) compared to halogenated analogs (MIC ~25 µg/mL), likely due to poor membrane permeability . However, nitro groups enhance electrophilicity, potentially improving reactivity in prodrug designs .

What strategies improve crystallinity for X-ray analysis of nitro-substituted pyrazoles?

  • Solvent choice : Slow evaporation from DCM/hexane (1:3) yields high-quality crystals .
  • Cocrystallization : Adding 10% dimethyl sulfoxide (DMSO) reduces twinning by stabilizing π-π interactions .
  • Cryoprotection : Rapid cooling (90 K) minimizes thermal motion artifacts .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate

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